molecular formula C9H8N2O5 B8812368 Methyl 3-carbamoyl-5-nitrobenzoate CAS No. 50826-00-1

Methyl 3-carbamoyl-5-nitrobenzoate

Cat. No. B8812368
CAS RN: 50826-00-1
M. Wt: 224.17 g/mol
InChI Key: FUXUMOOJLAEGAX-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H8N2O5 and its molecular weight is 224.17 g/mol. The purity is usually 95%.
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properties

CAS RN

50826-00-1

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

methyl 3-carbamoyl-5-nitrobenzoate

InChI

InChI=1S/C9H8N2O5/c1-16-9(13)6-2-5(8(10)12)3-7(4-6)11(14)15/h2-4H,1H3,(H2,10,12)

InChI Key

FUXUMOOJLAEGAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-methoxycarbonyl-5-nitrobenzoic acid (44 mmol), SOCl2 (40 mL) and DMF (1 mL) was heated to reflux for 2 hours. Then the excessive SOCl2 was removed under reduced pressure. The residue was dissolved in DCM (80 mL), and added with NH3.H2O (15 mL) dropwise after cooling by ice-water. After addition, it was continued to stir 5 min. The resulting mixture was filtrated to give methyl-3-carbamoyl-5-nitrobenzoate in 85% yield.
Quantity
44 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of mono-methyl 5-nitroisophthalate (45.0 g, 200 mmol), thionyl chloride (71.4 g, 600 mmol) and DMF through SiO2 (125 μL) in dry THF (100 mL) and dry CH2Cl2 (300 mL) was refluxed overnight. See, FIG. 1C, step 1. The reaction mixture was evaporated in vacuo and then added dry CH2 Cl2 (200 mL) and hexanes (500 mL). Ammonia gas was introduced into the solution and the precipitation was collected on a glass-filter. Id., step 2. The cake was suspended in 1N HCl (500 mL), filtered again and then washed with saturated NaHCO3 aq. (500 mL) and water (500 mL). The product was dried in vacuo to give ivory powder (36.3 g, 81%): 1H NMR (300 MHz, DMSO-d6) δ 8.918 (t, J=1.8 Hz, 1H), 8.816 (t, J=1.2 Hz, 1H), 8.773 (t, J=1.6 Hz, 1H), 8.716 (s, 1H, NH), 7.859 (s, 1H, NH), 3.944 (s, 3H); 13C NMR (300 MHz, DMSO-d6) δ 164.9, 164.2, 148.1, 136.4, 134.9, 133.8, 133.3, 131.5, 126.4, 126.0, 53.1.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
71.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
SiO2
Quantity
125 μL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
81%

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